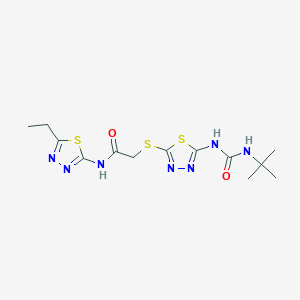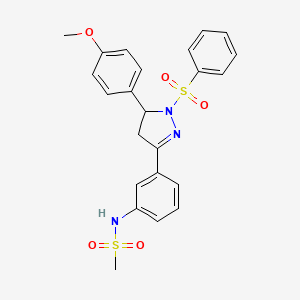
1-(2-methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methylbenzyl)piperazine is a chemical compound used in laboratory settings . Its molecular formula is C12H18N2 and it has an average mass of 190.285 Da .
Synthesis Analysis
A bioactive donor, 1-(2-methylbenzyl)piperazine, is used to synthesize a new charge transfer complex (CTC) with the π-acceptor p-chloranil (p-CHL), which is characterized spectrophotometrically .Molecular Structure Analysis
The molecular structure of 1-(2-Methylbenzyl)piperazine consists of 12 carbon atoms, 18 hydrogen atoms, and 2 nitrogen atoms .Chemical Reactions Analysis
1-(2-Methylbenzyl)piperazine is used in the synthesis of a new charge transfer complex (CTC) with the π-acceptor p-chloranil (p-CHL). The quantitative estimation of electronic interaction of the acceptor with the donor has been examined in acetonitrile (AN) .Applications De Recherche Scientifique
Asymmetric Synthesis and NMDA Receptor Antagonism
A novel asymmetric synthesis of 1-substituted tetrahydro-3-benzazepines has been developed, with specific focus on (R)-15 and (S)-15 derivatives. Among these, the 2-methylbenzyl-substituted derivative (R)-15c showed the highest NMDA receptor affinity in the series, indicating its potential for receptor antagonism applications (Wirt, Schepmann, & Wünsch, 2007).
Conformational Analysis via NMR Spectroscopy
NMR spectroscopy has been employed for the conformational study of N-substituted 2-benzazepines. This analysis reveals information about the structural characteristics and dynamic behavior of these compounds, which is critical for understanding their interaction with biological targets (Katritzky, Akhmedov, Ghiviriga, & Maimait, 2002).
Palladium-Catalyzed Synthesis
Palladium-catalyzed intermolecular cyclocarbonylation has been used to synthesize 1,2,3,4-tetrahydro-5H-2-benzazepin-5-one derivatives. This methodology allows for the preparation of highly functionalized derivatives from readily available starting materials, demonstrating its utility in synthetic chemistry (Okuro & Alper, 2012).
Synthesis of Phthalimido Derivatives
Efficient synthesis methodologies have been developed for 4-phthalimido-1,3,4,5-tetrahydro-8-(2,6-dichlorobenzyloxy)-3-oxo-2H-2-benzazepin-2-acetic acid (PHt-Hba(2,6-Cl2-Bn)-Gly-OH). These derivatives are valuable for studying biologically active conformations of peptides (Casimir, Tourwé, Iterbeke, Guichard, & Briand, 2000).
Antipsychotic Agent Development
Structurally related arylsulfonyl substituted 3-benzazepines, displaying dopamine and serotonin antagonist activities, have been developed as potential treatments for schizophrenia and other CNS disorders (Howard, 2005).
Muscarinic Receptor Antagonism
Synthesis of 5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones has been explored as potentially selective, muscarinic (M3) receptor antagonists. This research contributes to the development of selective drugs for receptor-specific therapeutic applications (Bradshaw et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
1-[(2-methylphenyl)methyl]-4,5-dihydro-3H-1-benzazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-14-7-2-3-9-16(14)13-19-17-11-5-4-8-15(17)10-6-12-18(19)20/h2-5,7-9,11H,6,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGKHMZBGANSCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2476787.png)





![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2476799.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide](/img/structure/B2476800.png)
![Methyl 2-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}acetate](/img/structure/B2476801.png)


![7-bromo-2-(4-fluorophenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2476805.png)
